Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-6-8-4-3-5-10(8)12-7-9/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIERJWVMIOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCC2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with ethylating agents . The reaction conditions often involve the use of a base such as triethylamine and are carried out under atmospheric oxygen to facilitate the aromatization of the dihydropyridine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various alkylated derivatives .
Scientific Research Applications
Synthesis and Reaction Mechanisms
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is synthesized through various methods, including multicomponent reactions involving malononitrile and aldehydes. The compound can undergo several chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to various derivatives that enhance its utility in research and industry.
Scientific Research Applications
1. Chemistry:
- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of complex organic molecules, facilitating the development of new compounds with desired properties.
2. Biological Research:
- Antimicrobial Properties: Studies indicate that the compound exhibits antimicrobial activities, making it a candidate for developing new antibiotics.
- Anticancer Potential: Preliminary research suggests that derivatives of this compound may have anticancer properties, warranting further investigation into its mechanisms of action.
3. Medicinal Chemistry:
- Drug Development: this compound is explored for its potential in drug development, particularly for diseases like Alzheimer's due to its ability to inhibit acetylcholinesterase (AChE), which is crucial for cognitive function enhancement.
4. Agrochemicals:
- The compound is also utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of related cyclopenta[b]pyridine compounds in animal models of Alzheimer's disease. Results indicated significant reductions in neuroinflammation and cognitive decline when treated with these compounds, highlighting their potential therapeutic roles.
Case Study 2: Cholinesterase Inhibition
Research focused on synthesizing various cyclopenta[b]pyridine derivatives as dual inhibitors of AChE and butyrylcholinesterase (BChE). This compound was noted for its promising activity against these enzymes, suggesting its potential as a lead compound for Alzheimer's therapeutics.
Industrial Applications
1. Production of Synthetic Resins:
The compound finds applications in the production of synthetic resins and antioxidants, indicating its role in enhancing material properties and stability.
2. Corrosion Inhibition:
Research indicates that related compounds can act as effective corrosion inhibitors for carbon steel surfaces by forming protective layers that disrupt electrochemical reactions leading to corrosion.
Mechanism of Action
The mechanism of action of Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Molecular Formula : C₁₁H₁₀N₂
- Key Differences : Replaces the ester group (-COOEt) with a nitrile (-CN), enhancing electron-withdrawing effects and altering solubility. Demonstrated efficacy as a corrosion inhibitor for steel alloys due to strong adsorption via the nitrile group .
- Applications : Industrial corrosion inhibition .
- 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine Molecular Formula: C₈H₈N₂O₂ Key Differences: Nitro (-NO₂) substituent at the 3-position increases electrophilicity, making it reactive in aromatic substitution reactions. Lacks the ester group, reducing lipophilicity .
- Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate Molecular Formula: C₁₂H₁₄BrNO₂ Key Differences: Bromine and methyl substituents enhance steric bulk and alter electronic properties. Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Ring Fusion and Positional Isomerism
- 1-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate
Functional Analogues
Pharmacologically Active Derivatives
- 3-[2-[4-Phenylpiperazin-1-yl]ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (6a) Key Differences: Incorporates a thienopyrimidine ring and phenylpiperazine moiety. Displays potent 5-HT2A receptor antagonism (IC₅₀ < 1 µM), highlighting the role of extended aromatic systems in receptor binding .
- Ethyl 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]acetylamino]-4,5,6,7-tetrahydro-6-methylthieno[2,3-c]pyridine-3-carboxylate (11d) Key Differences: Methoxyphenyl and tetrahydrothienopyridine groups enhance CNS penetration. Shows synergistic effects in serotonin receptor modulation .
Corrosion Inhibitors
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives
Comparative Data Table
Research Findings and Trends
- Synthetic Flexibility : The parent compound’s ester group enables facile derivatization, as seen in brominated () and aminated () analogues, which are pivotal in medicinal chemistry .
- Pharmacological Potential: Thiophene- and piperazine-containing derivatives exhibit enhanced bioactivity, underscoring the importance of heterocyclic expansion for target engagement .
- Industrial Applications : Carbonitrile derivatives outperform esters in corrosion inhibition, emphasizing the role of electron-withdrawing groups in surface adsorption .
Biological Activity
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound belonging to the cyclopenta[b]pyridine family. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a subject of investigation in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds in the cyclopenta[b]pyridine class exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Preliminary studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. For instance, the compound may inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival.
Case Study: In Vitro Evaluation
A study conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM, depending on the specific cell line tested. This suggests that the compound has a promising therapeutic index for further development.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. The compound may act as an inhibitor of certain kinases involved in tumor growth and metastasis. Additionally, it has been shown to modulate the activity of neurotransmitter receptors, which could contribute to its psychopharmacological effects.
Summary of Biological Activities
Synthesis
This compound can be synthesized through multicomponent reactions involving malononitrile and aldehydes, followed by alkylation processes. This synthetic versatility allows for modifications that can enhance its biological activity.
Research Applications
The compound serves as an intermediate in the synthesis of more complex organic molecules and has applications in drug development. Its potential as a lead compound for new therapeutic agents targeting infections and cancers is currently under investigation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or multi-step functionalization of cyclopenta[b]pyridine scaffolds. For example, substituted cyclopenta[b]pyridines are synthesized by reacting ethyl 2-aminocyclopentene carboxylates with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid reflux). Optimization involves adjusting reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios of reagents. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) and monitored by TLC. Post-synthetic modifications, such as thiophenyl or chlorophenyl substitutions, can be introduced via palladium-catalyzed cross-coupling .
Q. How is the compound characterized using spectroscopic and elemental analysis?
- Methodological Answer : Key characterization includes:
- NMR : NMR (CDCl₃) shows cyclopentene protons as multiplets (δ 2.5–3.5 ppm), pyridinic protons as doublets (δ 6.5–8.5 ppm), and ester carbonyls as singlets (δ 4.1–4.3 ppm for OCH₂CH₃). NMR confirms the ester carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
- Elemental Analysis : Expected values (e.g., C: 74.23%, H: 5.57%, N: 4.56%) should align with experimental results (e.g., C: 74.43%, H: 5.21%) to validate purity .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks matching the molecular formula (e.g., C₁₉H₁₇NOS: m/z 307.1).
Q. What are the key structural features influencing reactivity and stability?
- Methodological Answer : The fused cyclopentane-pyridine ring introduces puckering (amplitude ~0.3–0.5 Å), quantified via Cremer-Pople coordinates, which affects steric hindrance and regioselectivity in reactions . The ester group at position 3 enhances electrophilicity, enabling nucleophilic substitutions or hydrolyses. Stability is pH-dependent, with degradation observed under strong acidic/basic conditions (monitored via HPLC) .
Advanced Research Questions
Q. How are crystallographic challenges addressed during structural determination of this compound?
- Methodological Answer : Crystallization from ethanol/dichloromethane mixtures often yields twinned crystals. Data collection at low temperatures (100 K) reduces thermal motion artifacts. SHELXL or SIR97 software resolves phase problems via direct methods, with refinement using anisotropic displacement parameters. For disordered regions (e.g., ester groups), restraints on bond lengths/angles and split-site modeling are applied .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies between NMR (solution-state) and X-ray (solid-state) data arise from conformational flexibility. For example, NMR may show averaged signals for puckered rings, while X-ray captures static geometries. Hybrid approaches, such as DFT calculations (B3LYP/6-31G**) or variable-temperature NMR, reconcile these differences by modeling dynamic behavior .
Q. What computational methods predict the compound’s reactivity in derivatization reactions?
- Methodological Answer : Frontier molecular orbital (FMO) analysis identifies nucleophilic (HOMO: cyclopentene π-system) and electrophilic (LUMO: pyridine ring) sites. Molecular dynamics simulations (AMBER force field) assess steric accessibility for substitutions. For example, thiophenyl groups are preferentially introduced at position 4 due to lower activation energy (ΔG‡ ~15 kcal/mol) .
Q. How to design derivatives for enhanced biological activity while maintaining solubility?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Hydrophobic substituents (e.g., chlorophenyl at position 6) to improve membrane permeability (logP >3.0).
- Polar groups (e.g., hydroxyl or amino) at position 2 to enhance aqueous solubility (measured via shake-flask method).
- In vitro assays (e.g., MIC for antimicrobial activity) guide iterative optimization .
Q. How to analyze hydrogen-bonding patterns in crystal structures of derivatives?
- Methodological Answer : Graph-set analysis (e.g., Etter’s notation) categorizes H-bond motifs:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
